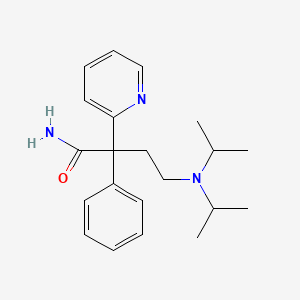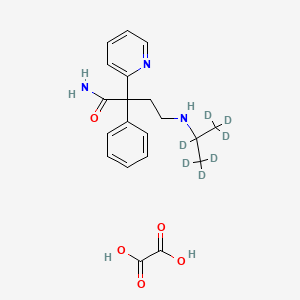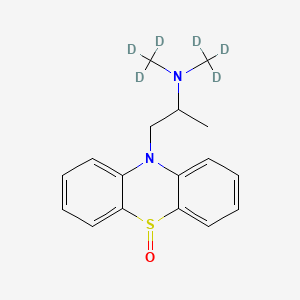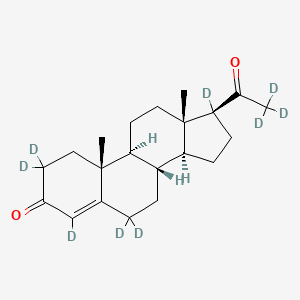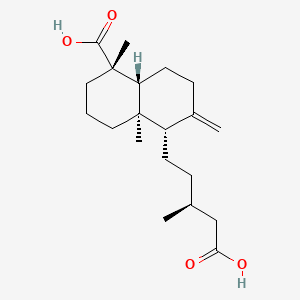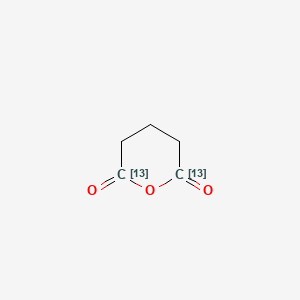
Idebenone-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idebenone-13C,d3 is a synthetic analogue of ubiquinone, also known as coenzyme Q10. This compound is labeled with carbon-13 and deuterium, making it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and metabolic studies. Idebenone itself is known for its antioxidant properties and its role in the electron transport chain within mitochondria, which is crucial for cellular energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the desired carbon-13 and deuterium labels.
Functional Group Modification: The precursor undergoes a series of chemical reactions to introduce the functional groups present in idebenone, such as the hydroxydecyl side chain and the methoxy groups.
Cyclization: The modified precursor is then cyclized to form the benzoquinone structure of idebenone.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the labeled precursor are synthesized.
Reaction Optimization: Reaction conditions are optimized for scale-up, including temperature, pressure, and solvent selection.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including:
Oxidation: Idebenone can be oxidized to its corresponding quinone form.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products:
Oxidation: The major product is the quinone form of idebenone.
Reduction: The major product is the hydroquinone form.
Substitution: Depending on the nucleophile, various substituted idebenone derivatives can be formed.
科学研究应用
Idebenone-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of idebenone metabolism.
Biology: Researchers use it to study the role of idebenone in cellular processes, particularly in mitochondrial function and oxidative stress.
Medicine: It is investigated for its potential therapeutic effects in conditions such as Leber’s Hereditary Optic Neuropathy and other mitochondrial disorders.
Industry: this compound is used in the development of pharmaceuticals and cosmetic products due to its antioxidant properties.
作用机制
Idebenone-13C,d3 exerts its effects through several mechanisms:
Electron Transport Chain: It interacts with the electron transport chain in mitochondria, enhancing ATP production and reducing oxidative stress.
Antioxidant Activity: Idebenone scavenges free radicals, preventing lipid peroxidation and protecting cellular membranes.
Molecular Targets: It targets mitochondrial complex III, bypassing complex I and restoring cellular energy production.
相似化合物的比较
Ubiquinone (Coenzyme Q10): Both idebenone and ubiquinone share a similar benzoquinone structure and function in the electron transport chain.
Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria more effectively.
Plastoquinone: A quinone molecule involved in the electron transport chain of photosynthetic organisms.
Uniqueness of Idebenone-13C,d3:
Labeled Isotopes: The incorporation of carbon-13 and deuterium makes this compound unique for tracing and studying metabolic pathways.
Enhanced Stability: The labeled isotopes can enhance the stability and detection sensitivity in various analytical techniques.
This compound is a valuable compound in scientific research, offering insights into mitochondrial function, oxidative stress, and potential therapeutic applications. Its unique isotopic labeling provides a powerful tool for tracing and understanding complex biochemical pathways.
属性
CAS 编号 |
1189907-75-2 |
|---|---|
分子式 |
C19H30O5 |
分子量 |
342.455 |
IUPAC 名称 |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
InChI 键 |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
同义词 |
2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-13C,d3)-3-methyl-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone-13C,d3; Avan-13C,d3; CV 2619-13C,d3; Daruma-13C,d3; Idebenone-13C,d3; Mnesis-13C,d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
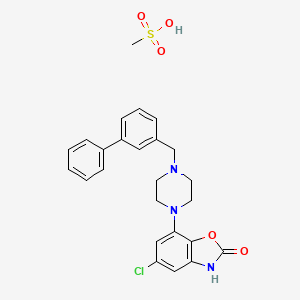
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
